molecular formula C11H8OS2 B428746 6,11-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),4,12-tetraen-2-one

6,11-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),4,12-tetraen-2-one

Katalognummer: B428746
Molekulargewicht: 220.3g/mol
InChI-Schlüssel: HGEDEDNXSSODPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one is an organic compound with the molecular formula C11H8OS2 It is known for its unique structure, which includes a cyclohepta ring fused with two thiophene rings

Vorbereitungsmethoden

The synthesis of 8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one can be achieved through several methods. One common approach involves the reaction of dibromo derivatives of benzo[4,5]cyclohepta[1,2-b]thiophene with ketones . The reaction typically occurs in the presence of suitable solvents and under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Analyse Chemischer Reaktionen

8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one can be compared with similar compounds such as:

The uniqueness of 8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one lies in its specific ring fusion and the presence of sulfur atoms, which contribute to its distinct chemical and physical properties.

Eigenschaften

Molekularformel

C11H8OS2

Molekulargewicht

220.3g/mol

IUPAC-Name

6,11-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),4,12-tetraen-2-one

InChI

InChI=1S/C11H8OS2/c12-11-7-3-5-13-9(7)1-2-10-8(11)4-6-14-10/h3-6H,1-2H2

InChI-Schlüssel

HGEDEDNXSSODPN-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CS2)C(=O)C3=C1SC=C3

Kanonische SMILES

C1CC2=C(C=CS2)C(=O)C3=C1SC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.